molecular formula C10H11FOS B14057563 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one

1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14057563
M. Wt: 198.26 g/mol
InChI Key: MTPCJUMGLPONMB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-(methylthio)benzaldehyde and acetone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 4-fluoro-2-(methylthio)benzaldehyde is reacted with acetone in the presence of the base to form the desired product through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The fluoro and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound has similar structural features but includes a morpholine ring.

    1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one: A closely related compound with a slight variation in the position of the functional groups.

Uniqueness

1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its fluoro and methylthio groups provide a balance of electronic and steric effects, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(4-fluoro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

MTPCJUMGLPONMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)SC

Origin of Product

United States

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